Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.
Scientific Research Applications
Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with varying substituents on the ring. Examples might include:
- Methyl 4-amino-3-(5-bromo-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
- Methyl 4-amino-3-(5-chloro-2-ethylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
Uniqueness
The uniqueness of Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate lies in its specific substituents, which can influence its reactivity, biological activity, and physical properties. These differences can make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c1-6-3-4-7(13)5-8(6)15-10(14)9(11(16)17-2)19-12(15)18/h3-5H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQDUDWGRVXKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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